molecular formula C9H13NO B13678381 2-Isopropyl-4-methoxypyridine

2-Isopropyl-4-methoxypyridine

Cat. No.: B13678381
M. Wt: 151.21 g/mol
InChI Key: NOVWELIIRYBQTF-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methoxypyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of the isopropyl and methoxy groups at the 2 and 4 positions, respectively, imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-methoxypyridine can be achieved through several methods. One common approach involves the alkylation of 4-methoxypyridine with isopropyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound often involves continuous flow multi-stage reactors to optimize yield and reduce the formation of unwanted by-products. The process may include the use of catalysts and controlled reaction conditions to ensure high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

Scientific Research Applications

2-Isopropyl-4-methoxypyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. In biological systems, it may interact with cellular receptors or enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-4-methylpyridine
  • 2-Isopropyl-4-ethoxypyridine
  • 2-Isopropyl-4-hydroxypyridine

Uniqueness

2-Isopropyl-4-methoxypyridine is unique due to the presence of both isopropyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The methoxy group enhances its solubility and stability, while the isopropyl group influences its steric and electronic properties .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-methoxy-2-propan-2-ylpyridine

InChI

InChI=1S/C9H13NO/c1-7(2)9-6-8(11-3)4-5-10-9/h4-7H,1-3H3

InChI Key

NOVWELIIRYBQTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1)OC

Origin of Product

United States

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